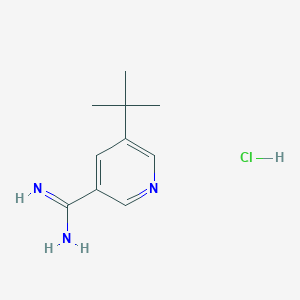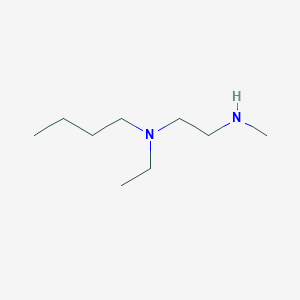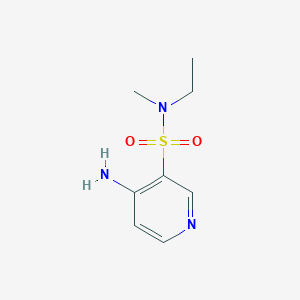
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a pyrrolidine carboxylic acid moiety attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate nitriles or amidines to form the pyrimidine ring.
Attachment of the Pyrrolidine Carboxylic Acid Moiety: The final step involves the coupling of the pyrimidine-pyrazole intermediate with a pyrrolidine carboxylic acid derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but lacks the pyrrolidine carboxylic acid moiety.
4-(1H-Pyrazol-1-yl)pyrimidine: Another structural isomer with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with similar heterocyclic features.
Uniqueness
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine carboxylic acid moiety, which may enhance its biological activity and specificity. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for drug development.
属性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-2-5-16(7-9)10-6-11(14-8-13-10)17-4-1-3-15-17/h1,3-4,6,8-9H,2,5,7H2,(H,18,19) |
InChI 键 |
LEJSXGNDENHFPO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C(=O)O)C2=NC=NC(=C2)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



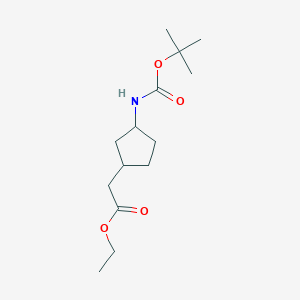

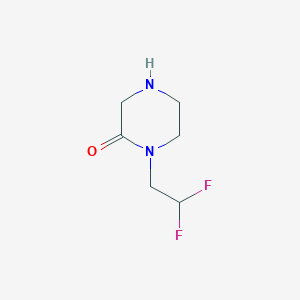
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
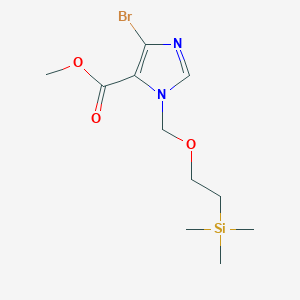
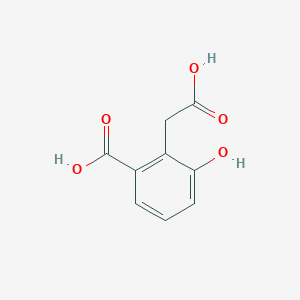
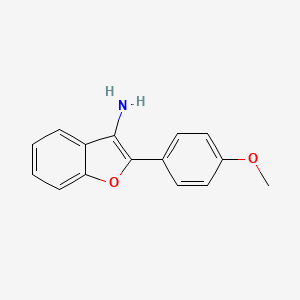
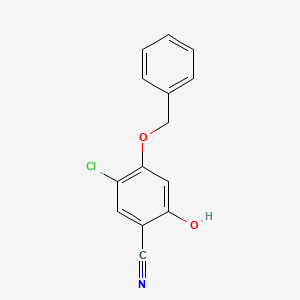
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
